molecular formula C23H19N3O3S B14940964 11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione

11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione

Cat. No.: B14940964
M. Wt: 417.5 g/mol
InChI Key: LQSBLPXRHRRMRW-UHFFFAOYSA-N
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Description

11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features multiple functional groups, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with triethyl phosphite and electrophilic reagents such as 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate . These reactions are carried out under mild conditions to ensure high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[640

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione

InChI

InChI=1S/C23H19N3O3S/c1-13-17(14(2)27)18(15-9-5-3-6-10-15)26-19-20(30-23(26)24-13)22(29)25(21(19)28)16-11-7-4-8-12-16/h3-12,18-20H,1-2H3

InChI Key

LQSBLPXRHRRMRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3C(C(=O)N(C3=O)C4=CC=CC=C4)SC2=N1)C5=CC=CC=C5)C(=O)C

Origin of Product

United States

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